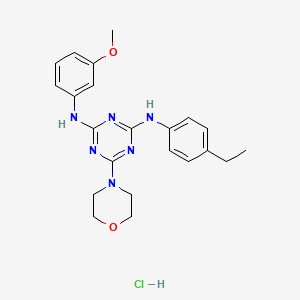

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Description

N2-(4-Ethylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with three distinct groups: a 4-ethylphenyl group at the N2 position, a 3-methoxyphenyl group at the N4 position, and a morpholine ring at the 6-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-N-(4-ethylphenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-3-16-7-9-17(10-8-16)23-20-25-21(24-18-5-4-6-19(15-18)29-2)27-22(26-20)28-11-13-30-14-12-28;/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZNCMQARVVZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions:

Morpholine Addition: The morpholine group is added via a nucleophilic substitution reaction, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenated compounds and strong bases or acids.

Major Products

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

N2-(4-ETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized against five key analogs derived from the evidence:

Structural and Functional Insights

Substituent Effects on Reactivity and Yield: The chloromethyl-substituted triazine (312.0 g/mol) achieved a high synthesis yield (66.11%), likely due to the electrophilic chloromethyl group facilitating nucleophilic substitutions . The hydrochloride salt form (evident in both the target compound and ’s analog) improves aqueous solubility, critical for drug formulation .

Morpholine’s oxygen atoms may engage in hydrogen bonding, offering superior target engagement over pyrrolidine’s purely hydrophobic interactions .

Crystallographic and Stability Considerations :

- Tetraethyl-substituted triazines () exhibit ordered crystalline structures due to nitro-group-mediated π-π interactions, whereas the target compound’s hydrochloride salt may form ionic lattices, improving thermal stability .

Biological Activity

N2-(4-Ethylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer treatment. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H22ClN6O2

- Molecular Weight : 432.9 g/mol

- CAS Number : 1179432-67-7

The compound features a triazine core with various substituents that influence its biological activity. The presence of ethyl and methoxy groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazine Core : Cyclization of precursors under controlled conditions.

- Substitution Reactions : Introduction of the morpholine moiety through nucleophilic substitution.

- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown efficacy against triple-negative breast cancer (MDA-MB231) cells while sparing non-cancerous cells (MCF-10A). The structure–activity relationship (SAR) analysis indicated that specific substituents on the phenyl rings are crucial for enhancing cytotoxic effects:

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| N2-(4-Ethylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine | 0.06 | MDA-MB231 |

| Methotrexate | 0.01 | MDA-MB231 |

| Nilotinib | 0.04 | MDA-MB231 |

The most active derivatives were identified with para-substituted methoxy or dimethylamino groups on one phenyl ring and ortho-fluoro or ortho-chlorophenyl groups on the other .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. By binding to these targets, it modulates their activity, leading to various biological effects including apoptosis in cancer cells .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated a library of compounds related to this triazine derivative and found that several exhibited selective inhibition against breast cancer cell lines. The most promising candidates demonstrated strong growth inhibition of MDA-MB231 cells while having minimal effects on normal cells .

- Structure–Activity Relationship (SAR) : Analysis revealed that electron-donating groups in para positions on phenyl rings significantly enhanced antiproliferative activity. Compounds with specific combinations of substituents were more effective against hormone-independent cancer cells compared to hormone-dependent lines .

- Pharmacokinetics : Further studies are needed to evaluate the pharmacokinetic properties of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.